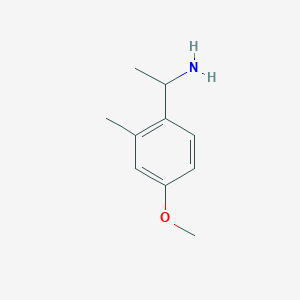

1-(4-Methoxy-2-methylphenyl)ethanamine

Description

Overview of Phenethylamine (B48288) Scaffolds in Organic Chemistry

The phenethylamine scaffold is a fundamental structural motif in organic chemistry. It consists of a phenyl ring connected to an amino group through a two-carbon (ethyl) sidechain. wikipedia.orgpsychonautwiki.orgwikipedia.org This core structure is the basis for a large and diverse class of compounds known as substituted phenethylamines. These derivatives are formed by replacing one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group with various functional groups or substituents. wikipedia.orgpsychonautwiki.org

The versatility of the phenethylamine backbone allows for the creation of a vast number of derivatives with a wide spectrum of chemical and physical properties. This structural diversity has made substituted phenethylamines a subject of intense study. They are found in numerous endogenous compounds, including hormones and monoamine neurotransmitters like dopamine (B1211576) and norepinephrine. psychonautwiki.orgwikipedia.org Furthermore, this class includes many synthetic compounds developed for various applications, ranging from pharmaceuticals to materials science. wikipedia.orggoogle.com The ability to modify the core structure at multiple positions enables chemists to fine-tune the molecule's properties for specific research purposes.

Significance of Methoxy- and Methyl-Substituted Phenylalkanamines

The introduction of methoxy (B1213986) (-OCH3) and methyl (-CH3) groups onto the phenylalkanamine framework has profound effects on the molecule's characteristics. The methoxy group, a common substituent in many natural products and pharmaceutical drugs, can significantly influence a molecule's electronic properties, ligand-target binding, and metabolic stability. nih.govresearchgate.net As a strong electron-donating group, it can increase the electron density of the aromatic ring. researchgate.net This electronic enhancement, combined with its relatively low steric hindrance, can be advantageous in designing molecules for specific interactions. researchgate.net The methoxy group's ability to participate in hydrogen bonding and its impact on lipophilicity are also key considerations in medicinal chemistry. researchgate.net

Similarly, the methyl group, though simple, can impart significant changes. Its placement on the phenyl ring can influence the molecule's conformation and steric profile, which can affect how it interacts with biological targets. For instance, studies on certain transporter ligands have shown that a methyl group can introduce adverse steric effects that decrease binding affinity. nih.gov The combination of both methoxy and methyl substituents, as seen in 1-(4-Methoxy-2-methylphenyl)ethanamine, creates a unique electronic and steric profile that is a subject of interest in chemical synthesis and property evaluation.

Academic Research Trajectory of this compound and Related Analogs

Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the research trajectory can be inferred from studies on closely related analogs. Significant research has been conducted on compounds with similar substitution patterns, such as 1-(4-methoxyphenyl)ethanamine (B1349495) and other phenylalkanamines with methoxy and alkyl groups on the phenyl ring. google.comchemicalbook.comchemicalbook.com

Research into these analogs often revolves around their synthesis and utility as chiral building blocks or resolving agents in asymmetric synthesis. google.com For example, various methods have been developed for the synthesis of optically pure (S)-(-)-1-(4-methoxyphenyl)ethylamine, highlighting its importance as a chiral auxiliary. google.comgoogle.com Studies also investigate the pharmacological properties of related compounds. For instance, research on 1-(3-methoxy-4-methylphenyl)-2-aminopropane (B1215193) has explored its behavioral pharmacology in animal models. nih.gov The scientific interest in these analogs suggests that the research trajectory for a compound like this compound would likely involve an exploration of its synthetic pathways, stereochemistry, and potential as an intermediate in the creation of more complex molecules. The specific placement of the methyl group at the 2-position, ortho to the ethylamine (B1201723) sidechain, presents an interesting structural feature for further investigation into its chemical reactivity and biological activity compared to other isomers.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULBTTCIAPRWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401755 | |

| Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603951-45-7 | |

| Record name | 4-Methoxy-α,2-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603951-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxy-2-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxy 2 Methylphenyl Ethanamine

General Synthetic Approaches to Substituted Phenylalkanamines

The construction of the 1-(4-methoxy-2-methylphenyl)ethanamine structure typically involves the formation of the amine group on a pre-functionalized aromatic backbone. A common and versatile method for this transformation is the reductive amination of a corresponding ketone. This process involves the reaction of a ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

For the synthesis of this compound, the precursor ketone is 4-methoxy-2-methylacetophenone. The reductive amination can be carried out using various reducing agents. A widely used laboratory-scale method is the Leuckart reaction, which employs ammonium formate (B1220265) or formamide (B127407) as both the amine source and the reducing agent. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of an ammonia source, is another effective method. The reaction proceeds by the initial formation of an imine from the ketone and ammonia, followed by catalytic reduction to the primary amine.

Precursor Synthesis and Derivatization Strategies for this compound

The key precursor for the synthesis of this compound is 4-methoxy-2-methylacetophenone. This ketone can be prepared via the Friedel-Crafts acylation of 3-methylanisole (B1663972) with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride in a suitable solvent such as carbon disulfide. The reaction is typically performed at room temperature, followed by a gentle warming to drive the reaction to completion, yielding the desired product in good yield. chemicalbook.com

Once 4-methoxy-2-methylacetophenone is obtained, it can be converted to this compound through several derivatization routes. One common strategy involves the formation of an oxime, followed by its reduction. The ketone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 4-methoxy-2-methylacetophenone oxime. This oxime can then be reduced to the corresponding primary amine using various reducing agents, such as catalytic hydrogenation over a platinum or palladium catalyst.

Stereoselective Synthesis of this compound

Due to the presence of a chiral center at the carbon atom bearing the amino group, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched forms is of significant interest and can be achieved through several stereoselective methods.

Asymmetric Catalytic Approaches for Enantiopure Isomers

Asymmetric catalytic hydrogenation or transfer hydrogenation of the precursor ketone, 4-methoxy-2-methylacetophenone, offers a direct route to enantiomerically enriched this compound. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively reduce the carbonyl group. For instance, ruthenium complexes bearing chiral diamine and phosphine (B1218219) ligands have been shown to be effective for the asymmetric hydrogenation of various acetophenone (B1666503) derivatives, often providing high enantiomeric excess (ee). researchgate.net The choice of catalyst, solvent, and reaction conditions is crucial for achieving high stereoselectivity.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. In this approach, the prochiral ketone, 4-methoxy-2-methylacetophenone, is reacted with a chiral amine to form a chiral imine or enamine. Subsequent reduction of this intermediate is directed by the stereocenter of the chiral auxiliary, leading to the formation of a diastereomerically enriched product. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched amine.

Commonly used chiral auxiliaries for the synthesis of chiral phenylethylamines include (1S,2R)-(+)-norephedrine and (S)-(-)-α-methylbenzylamine. For example, the condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine forms a chiral imine. Catalytic reduction of this imine, followed by hydrogenolysis to remove the chiral auxiliary, can yield the desired chiral amine. google.com

Enzymatic Transformations in Chiral Synthesis

Biocatalysis, utilizing enzymes to perform stereoselective transformations, offers a green and highly efficient alternative for the synthesis of chiral amines. Transaminases (TAs) are a class of enzymes that can catalyze the asymmetric amination of ketones to produce chiral amines with high enantioselectivity. diva-portal.org

For the synthesis of this compound, a suitable transaminase can be employed to convert 4-methoxy-2-methylacetophenone into the desired (R)- or (S)-enantiomer, depending on the stereoselectivity of the enzyme used. This reaction typically uses an amino donor, such as isopropylamine (B41738) or alanine, and the cofactor pyridoxal-5'-phosphate (PLP). The development of engineered transaminases with broad substrate scope has expanded the applicability of this method to a wide range of ketones. google.com

Resolution Techniques for Racemic this compound

When a stereoselective synthesis is not employed, this compound is obtained as a racemic mixture. The separation of this mixture into its individual enantiomers can be achieved through classical resolution techniques. The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid.

Diastereomeric Salt Formation and Crystallization (e.g., using (S)-2-(2-Naphthyl)glycolic acid)

Diastereomeric salt formation is a classical chemical resolution technique used to separate enantiomers. rsc.org The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional methods like fractional crystallization. rsc.orgresearchgate.net

For amines, optically active acids are common resolving agents. While specific resolution data for this compound is not detailed in the provided sources, the methodology is well-established for structurally similar compounds. For instance, the closely related compound (±)-1-(4-methoxyphenyl)ethylamine has been resolved using (S)-2-(2-Naphthyl)glycolic acid. google.comgoogle.com The process typically involves:

Formation of the diastereomeric salts by mixing the racemic amine and the chiral acid in a suitable solvent.

Selective crystallization of the less soluble diastereomeric salt from the solution.

Isolation of the crystallized salt via filtration.

Liberation of the desired amine enantiomer from the salt, usually by treatment with a base.

Multiple recrystallizations may be necessary to achieve high optical purity. google.comgoogle.com

Chromatographic Enantioseparation Methods

Chromatographic enantioseparation is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) within a chromatography column. The separation is based on the differential interactions between the two enantiomers and the CSP.

As the racemic mixture passes through the column, one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. This difference in interaction strength causes one enantiomer to travel more slowly through the column, resulting in different retention times and enabling their separation. nih.gov The selection of the appropriate CSP and mobile phase is often determined through a trial-and-error screening process, as the mechanisms of chiral recognition are complex and specific to the analyte and the stationary phase. nih.gov

Exploration of Novel Synthetic Pathways

The synthesis of the core structure of this compound can be approached through several modern organic chemistry reactions. These methods typically produce a racemic mixture of the amine, which would then require resolution by the techniques described above.

Reductive Amination of Corresponding Ketones

Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This process transforms a ketone or aldehyde into an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, the corresponding ketone precursor is 4-methoxy-2-methylacetophenone. chemicalbook.com

The reaction proceeds in two main stages, which can be performed sequentially or in a single pot:

Imine Formation: The ketone (4-methoxy-2-methylacetophenone) reacts with an amine source, such as ammonia, to form a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org

Reduction: The imine intermediate is then reduced to the target amine. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (Na(CH₃COO)₃BH), or catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium on carbon (Pd/C). wikipedia.org

| Step | Reactants | Intermediate/Product | Common Reagents |

|---|---|---|---|

| 1. Imine Formation | 4-methoxy-2-methylacetophenone + Ammonia Source | Imine Intermediate | Ammonia, Ammonium Formate |

| 2. Reduction | Imine Intermediate | This compound | NaBH₄, NaBH₃CN, H₂/Pd-C |

Hydroboration-Amination Sequences

The hydroboration-amination sequence is a method to produce amines from alkenes. For structurally related compounds like 1-(4-methoxyphenyl)ethylamine, the synthesis starts from 1-methoxy-4-vinyl-benzene. google.comgoogle.com This asymmetric approach involves two key steps:

Asymmetric Hydroboration: The alkene is treated with a borane (B79455) reagent, such as catecholborane, in the presence of a chiral rhodium complex catalyst. This adds a boron group to the alkene with a high degree of enantioselectivity. google.comnih.gov

Amination: The resulting organoborane is not directly converted to the amine. It first reacts with an organometallic reagent (e.g., MeMgCl) and is then treated with an aminating agent like hydroxylamine-O-sulfonic acid to yield the primary amine with retention of configuration. nih.gov

This pathway can produce amines with high optical purity, potentially reducing the need for subsequent resolution steps. google.comgoogle.com

Norephedrine-Mediated Reductions

Asymmetric synthesis using a chiral auxiliary is another strategy to produce enantiomerically enriched amines. In this approach, a chiral molecule is temporarily incorporated into the structure to direct the stereochemical outcome of a key reaction.

For the synthesis of this compound, the ketone precursor (4-methoxy-2-methylacetophenone) can be condensed with a chiral auxiliary like (1S,2R)-(+)-norephedrine. google.comgoogle.com This forms a chiral imine. The subsequent reduction of this imine is sterically guided by the norephedrine (B3415761) moiety, leading to the preferential formation of one enantiomer of the amine. The final step involves the cleavage and removal of the norephedrine auxiliary, often through oxidation, to release the desired chiral amine. google.comgoogle.com This method was successfully used in the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, yielding a product with 57% optical purity before further purification. google.comgoogle.com

Chemical Reactivity and Transformations of 1 4 Methoxy 2 Methylphenyl Ethanamine

Reactions Involving the Primary Amine Group

The primary amine group (-NH₂) is a key center of reactivity, functioning as a potent nucleophile and a base. This allows it to readily participate in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of 1-(4-methoxy-2-methylphenyl)ethanamine makes it nucleophilic, enabling it to react with electrophilic carbon atoms in acylating and alkylating agents.

Acylation: This reaction involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). Typically, this is achieved by reacting the amine with acyl chlorides or acid anhydrides. The reaction results in the formation of a stable amide linkage. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative, N-(1-(4-methoxy-2-methylphenyl)ethyl)acetamide. These reactions are fundamental in synthetic chemistry for protecting the amine group or for building larger molecular frameworks.

Alkylation: The primary amine can also undergo N-alkylation with alkyl halides to form secondary and tertiary amines. For example, 4-methoxyphenethylamine, a structurally related compound, is used as a precursor in syntheses involving alkylation reactions . The reaction proceeds via nucleophilic substitution, where the amine displaces a halide from the alkylating agent. Controlling the degree of alkylation can be challenging, often resulting in a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt).

| Reaction Type | Typical Reagent | Product Class | Key Transformation |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | -NH₂ → -NHCOCH₃ |

| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Amide | -NH₂ → -NHCOCH₃ |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | -NH₂ → -NHCH₃ / -N(CH₃)₂ |

Formation of Imines and Schiff Bases

One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases (-C=N-). This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product.

The reaction of this compound with an aldehyde, such as benzaldehyde, would proceed as follows:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water and formation of the carbon-nitrogen double bond yields the imine.

This process is fundamental in various synthetic routes. For example, the synthesis of related chiral amines often involves the condensation of a ketone like 4-methoxyacetophenone with a primary amine to form an imine intermediate, which is then reduced google.com. The synthesis of various Schiff bases from methoxy-substituted anilines and aldehydes has been extensively documented researchgate.net.

Cyclization Reactions

The phenethylamine (B48288) scaffold of this compound makes it an excellent precursor for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems, which are core structures in many natural products and pharmaceuticals.

Bischler-Napieralski Reaction: This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular electrophilic cyclization of a β-arylethylamide wikipedia.orgnrochemistry.com. To be a substrate for this reaction, this compound must first be acylated (as described in 3.1.1) to form the corresponding amide. This amide, when treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), undergoes cyclization nrochemistry.comorganic-chemistry.org. The electron-rich nature of the aromatic ring, activated by the methoxy (B1213986) and methyl groups, facilitates this intramolecular electrophilic aromatic substitution jk-sci.com.

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure nih.govnih.gov. Unlike the Bischler-Napieralski reaction, the Pictet-Spengler reaction does not require prior acylation of the amine. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to effect cyclization. The presence of activating groups like methoxy on the aromatic system is known to increase the reactivity and facilitate the ring closure step nih.gov.

| Reaction Name | Required Substrate | Key Reagent(s) | Product Core Structure |

|---|---|---|---|

| Bischler-Napieralski | N-Acyl-β-arylethylamine | POCl₃ or P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Acid (e.g., HCl, TFA) | Tetrahydroisoquinoline |

Reactions Involving the Methoxy- and Methyl-Substituted Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic attack due to the presence of the methoxy (-OCH₃) and methyl (-CH₃) substituents. These groups also direct the position of substitution.

Electrophilic Aromatic Substitution Patterns

Both the methoxy and methyl groups are activating, ortho, para-directing substituents in electrophilic aromatic substitution reactions.

Methoxy Group (-OCH₃): This is a strongly activating group. It donates electron density to the ring primarily through resonance (a +M effect), which significantly stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack libretexts.orgorganicchemistrytutor.com. It also has a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity, but the resonance effect is dominant libretexts.org.

Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect (+I effect), stabilizing the arenium ion intermediate libretexts.orgchemguide.co.uk.

When multiple activating groups are present on a benzene (B151609) ring, the regiochemical outcome is determined by the strongest activating group ualberta.ca. In this case, the methoxy group is a much stronger activator than the methyl group. The positions on the ring available for substitution are C3, C5, and C6 (numbering from the ethylamine-bearing carbon as C1).

The methoxy group at C4 strongly directs incoming electrophiles to its ortho positions: C3 and C5.

The methyl group at C2 directs to its ortho position (C3) and its para position (C5).

Therefore, the directing effects of both groups are synergistic, strongly favoring electrophilic substitution at the C3 and C5 positions . Substitution at C6 would be electronically disfavored by both groups.

| Substituent | Position | Activating/Deactivating | Directing Effect | Primary Mechanism |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | C4 | Strongly Activating | Ortho, Para (to C4) → C3, C5 | Resonance (+M) |

| -CH₃ (Methyl) | C2 | Weakly Activating | Ortho, Para (to C2) → C3, C5 | Inductive (+I) |

| Predicted Site of Electrophilic Attack | C3 and C5 |

Functional Group Interconversions on the Aromatic Moiety

The methoxy and methyl groups on the aromatic ring can themselves be chemically modified, altering the properties of the molecule.

Demethylation of the Methoxy Group: The aryl methyl ether linkage can be cleaved to yield a phenol. This is a common deprotection strategy in organic synthesis. Chemical methods for this transformation often require harsh reagents like strong Lewis acids (e.g., boron tribromide, BBr₃) or strong proton acids google.com. More recent developments include milder, regioselective methods, including biocatalytic demethylation using specific enzymes under anaerobic conditions, which can be advantageous when sensitive functional groups are present researchgate.netacs.org. Cleavage of the C4-methoxy group on this compound would produce 4-(1-aminoethyl)-3-methylphenol.

Oxidation of the Methyl Group: The benzylic carbon of the methyl group (the carbon atom attached to the aromatic ring) is susceptible to oxidation. Treatment with strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the alkyl side-chain to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom libretexts.org. In this case, the C2-methyl group would be oxidized to a carboxylic acid, yielding 4-(1-aminoethyl)-2-carboxy-1-methoxybenzene.

Research on Rearrangement and Degradation of this compound Remains Limited

While general principles of chemical reactivity can provide theoretical insights, specific experimental data on the degradation products and rearrangement mechanisms for this compound have not been documented. Research in the broader field of phenethylamines often focuses on metabolic pathways, particularly for compounds with psychoactive properties. These studies indicate that common metabolic transformations for phenethylamine derivatives include hydroxylation and N-acetylation. However, without direct investigation, it is not possible to confirm if this compound undergoes these or other transformations.

Similarly, studies on the thermal degradation of various amines, often in the context of industrial applications like carbon capture, show that degradation pathways are highly dependent on the specific molecular structure and environmental conditions. Common degradation reactions for amines can include polymerization and cyclization, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

The photodegradation of chemical compounds is also highly structure-dependent. For example, studies on methoxy-substituted curcuminoids have identified various degradation products resulting from photo-irradiation, but these compounds are structurally distinct from this compound, making direct comparisons unreliable.

Spectroscopic and Advanced Structural Characterization of 1 4 Methoxy 2 Methylphenyl Ethanamine

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the macroscopic properties of the material.

While a specific crystal structure for 1-(4-Methoxy-2-methylphenyl)ethanamine is not publicly available in the searched crystallographic databases, the analysis of closely related compounds provides a strong basis for understanding its expected solid-state characteristics. The structural insights gained from analogous molecules are crucial for predicting the conformation and intermolecular interactions of the title compound.

Detailed research into the crystal structures of similar aromatic ethylamines reveals common motifs. For instance, studies on derivatives of 1-(4-methoxyphenyl)ethanamine (B1349495) show how the phenyl ring, the methoxy (B1213986) group, and the ethylamine (B1201723) side chain orient themselves to achieve the most stable crystalline lattice. The presence of the amine group, a hydrogen bond donor, and the methoxy group, a potential acceptor, suggests that hydrogen bonding plays a significant role in the crystal packing of these types of molecules.

In a hypothetical crystallographic study of this compound, the following parameters would be determined. The data presented in the table below is illustrative of what a crystallographic analysis would yield and is based on typical values for similar organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₀H₁₅NO |

| Formula Weight | 165.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

The solid-state structure would likely be influenced by the formation of intermolecular hydrogen bonds involving the amine group (N-H) as a donor and the nitrogen atom or the methoxy oxygen atom as acceptors in neighboring molecules. These interactions would create a network structure, contributing to the stability of the crystal lattice.

Furthermore, the conformation of the molecule, specifically the torsion angle between the phenyl ring and the ethylamine side chain, would be a key feature determined by the X-ray analysis. The steric hindrance from the ortho-methyl group is expected to cause a non-planar arrangement between the aromatic ring and the side chain. The precise bond lengths and angles within the molecule would also be determined, confirming the hybridizations of the atoms and providing insight into the electronic distribution within the molecule.

Table 2: Selected Hypothetical Bond Lengths and Angles for this compound

| Measurement | Hypothetical Value |

|---|---|

| C-N Bond Length (Å) | 1.47 |

| C-O (methoxy) Bond Length (Å) | 1.37 |

| C-C (ring) Bond Length (Å) | 1.39 (average) |

| C-C-N Bond Angle (°) | 110.5 |

The comprehensive data obtained from X-ray crystallography would provide a definitive structural characterization of this compound in the solid state, offering valuable information for understanding its chemical behavior and for computational modeling studies.

Advanced Analytical Methodologies for 1 4 Methoxy 2 Methylphenyl Ethanamine

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are fundamental in assessing the purity of pharmaceutical intermediates and active ingredients by separating the main compound from any process-related impurities or degradation products.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the purity assessment of volatile and thermally stable compounds like 1-(4-Methoxy-2-methylphenyl)ethanamine. The method's effectiveness, however, can be challenged by the basic nature of amines, which may lead to peak tailing and adsorption on standard silica-based columns. nih.gov To circumvent these issues, specialized columns, such as those with a Volamine stationary phase, or the use of basic deactivation agents in the sample diluent, are often employed to ensure symmetrical peak shapes and reproducible results. nih.govresearchgate.net Derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can also be utilized to improve chromatographic behavior and facilitate analysis. researchgate.netfigshare.com

The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The FID detector provides a response proportional to the mass of carbon atoms, making it an excellent choice for quantification and purity determination expressed as area percent.

Table 1: Illustrative GC-FID Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | Agilent CP-Volamine (or equivalent amine-specific column) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 300 °C |

| Injection Volume | 1 µL |

| Diluent | Dichloromethane or Methanol |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for the purity assessment of a wide range of compounds, including this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. ptfarm.pl In this technique, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.pl

An ultraviolet (UV) detector is commonly used for detection, set at a wavelength where the analyte exhibits strong absorbance, such as 239 nm for similar structures. ptfarm.pl The method can be validated to be selective, precise, and accurate for quantifying the main peak and any related impurities. ptfarm.pl

Table 2: Typical RP-HPLC Method for Purity Assessment

| Parameter | Value |

|---|---|

| Column | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: Phosphate Buffer (pH 2.0-7.0); B: Acetonitrile |

| Gradient | Isocratic or Gradient elution depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 220-280 nm) |

| Injection Volume | 10 µL |

| Internal Standard | Phenacetin (or other suitable standard) ptfarm.pl |

Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) for Identification and Quantitation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant (LC-HRMS) combine the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This hyphenated technique is indispensable for the definitive identification of impurities and their precise quantitation, even at trace levels. nih.govmdpi.com

Following chromatographic separation, the analyte and its impurities are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratios (m/z) are determined. Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns, which provide structural information for the unambiguous identification of unknown impurities. nih.gov This method is particularly valuable for characterizing process-related impurities and degradation products that may not be available as reference standards. mdpi.com

Table 3: General LC-MS/MS Parameters for Analysis

| Parameter | Value |

|---|---|

| LC System | UHPLC/HPLC System |

| Column | C18 or similar reversed-phase column |

| Mobile Phase | Acetonitrile/Methanol and Water with formic acid or ammonium (B1175870) acetate |

| MS System | Triple Quadrupole or High-Resolution (e.g., TOF, Orbitrap) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantitation nih.gov |

| Sample Prep | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for complex matrices nih.govnih.gov |

Determination of Enantiomeric Excess (ee) and Optical Purity

As this compound is a chiral compound, determining the ratio of its enantiomers is critical. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in comparison to the other. heraldopenaccess.us

Chiral HPLC and GC Methods

Chiral chromatography is the gold standard for separating and quantifying enantiomers. heraldopenaccess.usgcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for determining enantiomeric excess. uma.es Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H), are highly effective for separating a broad range of chiral compounds, including amines. wiley-vch.de The mobile phase is typically a nonpolar solvent system like hexane/isopropanol. wiley-vch.de The ratio of the peak areas for the two enantiomers directly corresponds to the enantiomeric ratio, from which the enantiomeric excess can be calculated.

Chiral Gas Chromatography (GC): For volatile amines, chiral GC offers high resolution and sensitivity. researchgate.net The stationary phases in these columns are typically cyclodextrin (B1172386) derivatives that form transient diastereomeric complexes with the enantiomers, allowing for their separation. gcms.cz This technique is well-suited for the analysis of essential oils and other complex mixtures containing chiral components. researchgate.net

Table 4: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) wiley-vch.de |

| Mobile Phase | Hexanes: Isopropanol (90:10) wiley-vch.de |

| Flow Rate | 0.6 mL/min wiley-vch.de |

| Detection | UV (e.g., 254 nm) |

| Example Retention Times | Major Enantiomer: 13.8 min; Minor Enantiomer: 15.8 min wiley-vch.de |

NMR-based Chiral Discrimination Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatography for determining enantiomeric excess. While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated in a chiral environment. This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by interaction with a chiral solvating agent (CSA). nih.gov

Upon forming diastereomers, the corresponding nuclei are no longer in chemically equivalent environments and will exhibit different chemical shifts in the NMR spectrum. acs.org For primary amines like this compound, common CDAs include α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. nih.gov Chiral solvating agents like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can also be used, forming transient diastereomeric complexes that result in separable NMR signals. nih.govacs.org The integration of these distinct signals allows for the direct calculation of the enantiomeric excess. acs.org

Table 5: Principle of NMR-Based Chiral Discrimination

| Technique | Description | Observable Effect |

|---|---|---|

| Chiral Derivatizing Agent (CDA) | Covalent reaction of the enantiomeric amine with a single enantiomer of a chiral reagent (e.g., Mosher's acid chloride) to form a mixture of stable diastereomers. | Appearance of distinct sets of signals (e.g., for -OCH3 or -CH3 protons) for each diastereomer in the ¹H NMR spectrum. |

| Chiral Solvating Agent (CSA) | Non-covalent interaction of the enantiomeric amine with a chiral solvent or additive (e.g., BINOL) to form transient diastereomeric solvates. nih.gov | Splitting of signals in the ¹H NMR spectrum corresponding to the two enantiomers. The magnitude of the chemical shift difference (Δδ) depends on the strength of the interaction. |

Physicochemical Characterization Techniques for this compound

The comprehensive characterization of the physicochemical properties of "this compound" is crucial for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical and biological systems. Advanced analytical methodologies are employed to elucidate its structural features and physical constants. The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 603951-45-7 .

Based on its molecular structure, the fundamental properties of this compound have been established. These foundational data points are critical for the interpretation of more complex analytical results.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

While detailed experimental data for "this compound" is not extensively available in public literature, its structural similarity to other substituted phenethylamines allows for a general understanding of the analytical techniques required for its characterization. These techniques would include spectroscopic and chromatographic methods to confirm its identity and purity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons on the phenyl ring, and the protons of the ethanamine side chain.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods used. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected to confirm the molecular weight of 165.23 g/mol .

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group would be anticipated.

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the compound and for separating it from any impurities or related substances.

The following table summarizes the key analytical techniques and their expected applications in the characterization of "this compound".

| Analytical Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Structural elucidation (proton framework) | Signals corresponding to aromatic, methoxy, methyl, and ethanamine protons. |

| ¹³C NMR | Structural elucidation (carbon framework) | Signals for distinct carbon atoms in the aromatic ring and side chain. |

| Mass Spectrometry (MS) | Molecular weight determination and structural information | Molecular ion peak confirming the molecular weight of 165.23 g/mol and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for amine (N-H), aromatic (C=C, C-H), and ether (C-O) groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating high purity, with retention time dependent on column and mobile phase conditions. |

| Gas Chromatography (GC) | Purity assessment and separation of volatile impurities | A primary peak corresponding to the compound. |

Further research and publication of experimental data are necessary to provide a complete and detailed physicochemical profile for "this compound".

Computational Chemistry and Molecular Modeling Studies of 1 4 Methoxy 2 Methylphenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and behavior of 1-(4-Methoxy-2-methylphenyl)ethanamine. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly employed to optimize the molecular geometry and predict a variety of properties. researchgate.netresearchgate.net

For this compound, DFT calculations can determine key structural parameters. The presence of the methoxy (B1213986) and methyl groups on the phenyl ring, along with the chiral ethylamine (B1201723) substituent, introduces specific electronic and steric effects that influence bond lengths and angles. The electron-donating nature of the methoxy group and the methyl group affects the aromatic system's electron density, which in turn influences the properties of the amino group.

DFT calculations are also invaluable for predicting spectroscopic properties. By calculating vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the molecule's UV-Visible absorption spectrum. These theoretical spectra are crucial for interpreting experimental data and confirming the molecule's structure.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Substituted Aromatic Amine This table presents hypothetical data based on typical values for similar molecules, as direct computational studies on this compound are not readily available.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-N | ~1.40 Å |

| Bond Length | C(ar)-O | ~1.36 Å |

| Bond Angle | C(ar)-C(ar)-N | ~121° |

| Dihedral Angle | C(ar)-C(ar)-C-N | Variable (Conformation-dependent) |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. wolfram.comresearchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), prone to nucleophilic attack. Green represents neutral potential regions. researchgate.nettci-thaijo.org

For this compound, an MEP analysis would highlight the most reactive sites. The lone pair of electrons on the nitrogen atom of the amine group is expected to be a region of strong negative potential (red), indicating its nucleophilic character. Similarly, the oxygen atom of the methoxy group would also show a negative potential. researchgate.net Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential hydrogen bond donors. researchgate.net The aromatic ring itself would show a complex potential landscape, influenced by the electron-donating substituents. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtheswissbay.ch The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key players in many chemical reactions. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info A small energy gap suggests that the molecule is more reactive.

In this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, reflecting its capacity to donate electrons. The LUMO would be distributed over the aromatic ring, representing its ability to accept electrons. DFT calculations can provide precise energies and visualizations of these orbitals. The HOMO-LUMO gap can be used to derive global reactivity descriptors like chemical hardness, softness, and electrophilicity, which quantify the molecule's reactivity. rsc.org For aromatic amines, the energy of the HOMO is particularly important in understanding their basicity and role in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Aromatic Amine This table presents hypothetical data based on typical values for similar molecules.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV |

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational dynamics. nih.gov By simulating the motions of atoms over time based on a force field, MD can explore the potential energy surface of the molecule and identify its most stable conformations. nih.govbiorxiv.org

An MD simulation of this molecule, typically performed in a solvent environment to mimic realistic conditions, would reveal the preferred orientations of the ethylamine side chain relative to the substituted phenyl ring. nih.gov Key dihedral angles to monitor would include the C(ar)-C(ar)-C-N and C(ar)-C-N-H torsions. The simulations can provide information on the flexibility of the molecule, the barriers to rotation between different conformers, and the influence of intramolecular hydrogen bonding on conformational preference. acs.orgacs.org Understanding the accessible conformations is critical, as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape.

In Silico Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The MEP and FMO analyses described above provide a qualitative picture of reactivity. For a more quantitative prediction, local reactivity descriptors derived from DFT, such as Fukui functions, can be calculated. These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

For aromatic amines, a key aspect of reactivity is their potential for metabolic activation into reactive species. nih.gov In silico models have been developed to predict the metabolism and potential genotoxicity of aromatic amines. imrpress.comimrpress.com These models often focus on the stability of the nitrenium ion, a highly reactive intermediate that can be formed from the amine group and is implicated in mutagenicity. researchgate.netsemanticscholar.org By calculating the energy required to form the nitrenium ion of this compound, it is possible to estimate its potential for such adverse reactivity.

Computational Insights into Stereochemical Outcomes of Syntheses

As this compound is a chiral molecule, controlling the stereochemical outcome of its synthesis is crucial. Computational chemistry offers powerful tools to understand and predict the stereoselectivity of chemical reactions. For syntheses involving chiral catalysts or auxiliaries, computational modeling can elucidate the origin of enantioselectivity. clockss.org

For instance, if the amine is synthesized via the reduction of a corresponding imine, DFT calculations can be used to model the transition states of the hydride attack on the two faces of the imine. researchgate.net By comparing the activation energies for the pathways leading to the (R) and (S) enantiomers, one can predict which enantiomer will be formed preferentially. nih.gov These models can account for the steric and electronic interactions between the substrate, the reducing agent, and any catalyst present. nih.govrsc.org Such computational studies can guide the selection of optimal reaction conditions and catalysts to achieve high enantiomeric excess, which is particularly important in pharmaceutical applications. acs.orgacs.org

Structure Activity Relationship Sar Studies of Substituted Methoxyphenyl Ethanamines Relevant to 1 4 Methoxy 2 Methylphenyl Ethanamine

Impact of Methoxy (B1213986) and Methyl Substitution on Molecular Interactions

The presence and position of methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring of a phenethylamine (B48288) molecule are critical determinants of its interaction with biological targets. These substitutions influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect how it fits into and interacts with the binding pockets of receptors and enzymes.

The 4-methoxy group in 1-(4-Methoxy-2-methylphenyl)ethanamine is a common feature in many psychoactive phenethylamines. Generally, methoxy groups at the 2- and 5-positions of the phenyl ring are associated with interactions at serotonin (B10506) receptors, particularly the 5-HT₂ family. mdpi.com While the subject compound has a 4-methoxy group, SAR studies on related compounds show that para-substitution (the 4-position) can have varied effects. For instance, in some series of 5-HT₂ₐ receptor agonists, para-substitution with alkyl or halogen groups can enhance binding affinity. biomolther.orgresearchgate.net The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with amino acid residues in a receptor's binding site.

The 2-methyl group introduces steric bulk near the ethylamine (B1201723) side chain. Substitutions at the ortho- (2-position) or meta- (3-position) positions have been shown to enhance activity in certain phenethylamine series, whereas para-substitution sometimes reduces it. mdpi.com This steric hindrance can influence the preferred conformation of the side chain, potentially locking the molecule into a more active or selective orientation for a specific receptor subtype. The methyl group, being lipophilic, can also engage in van der Waals interactions within hydrophobic pockets of the receptor. The combination of a 2-methyl and a 4-methoxy group creates a unique electronic and steric profile that distinguishes it from other phenethylamines like the 2,5-dimethoxy substituted "2C" family.

| Substituent | Position on Phenyl Ring | Potential Impact on Molecular Interactions |

|---|---|---|

| Methoxy (-OCH₃) | Para (4-position) | Can act as a hydrogen bond acceptor. Influences electronic properties and receptor affinity. biomolther.orgresearchgate.net |

| Methyl (-CH₃) | Ortho (2-position) | Introduces steric bulk, potentially influencing rotational freedom of the side chain and receptor binding orientation. mdpi.com |

Role of Chirality in Biological Recognition and Activity

Chirality, or "handedness," is a fundamental property in molecular pharmacology, as biological systems like receptors and enzymes are themselves chiral. nih.govmdpi.com The presence of a chiral center at the alpha-carbon (the carbon atom adjacent to the amino group) in the ethylamine side chain of this compound means it exists as two non-superimposable mirror images, or enantiomers: (R)-1-(4-Methoxy-2-methylphenyl)ethanamine and (S)-1-(4-Methoxy-2-methylphenyl)ethanamine.

These enantiomers can exhibit significant differences in their biological activity. nih.gov Biological systems can recognize the two enantiomers as distinct chemical entities, leading to different pharmacological, pharmacokinetic, and toxicological profiles. nih.govnih.gov One enantiomer, often termed the "eutomer," may fit perfectly into a receptor's binding site and elicit a strong response, while the other, the "distomer," may bind with lower affinity, have no activity, or even interact with a different target altogether. mdpi.com

Influence of Amine Functionality on Molecular Behavior

The primary amine (-NH₂) group is a cornerstone of the phenethylamine structure and is crucial for its molecular behavior and biological activity. At physiological pH, this group is typically protonated (-NH₃⁺), forming a positively charged ammonium (B1175870) cation. This positive charge is fundamental for the initial interaction with many biological targets, particularly monoamine transporters and G-protein coupled receptors.

This charged group can form a strong ionic bond, or salt bridge, with a negatively charged amino acid residue, such as aspartate, in the binding site of a receptor or transporter. nih.govbiomolther.org This ionic interaction is often the primary anchoring point that orients the rest of the molecule within the binding pocket. The hydrogen atoms on the protonated amine can also act as hydrogen bond donors, forming additional stabilizing interactions with nearby amino acid residues.

Modification of the amine functionality has a profound impact on activity. For example, converting the primary amine to a secondary amine (e.g., by adding a methyl group to form an N-methyl derivative) can alter receptor selectivity and potency. mdpi.com While N-alkylation can sometimes decrease activity at certain serotonin receptors, N-benzyl substitution has been found to be an exception, increasing affinity and potency in some cases. mdpi.com These modifications alter the size, shape, and hydrogen bonding capacity of the amine group, thereby changing its interaction profile with the target protein.

Comparative Analysis with Other Substituted Phenethylamines

The SAR of this compound can be understood by comparing its structure to other well-studied substituted phenethylamines. The specific pattern of substitution dictates the compound's pharmacological class, which can range from central nervous system stimulants to hallucinogens and entactogens. wikipedia.org

Amphetamine: The parent compound of a major class of stimulants, amphetamine is α-methylphenethylamine. It lacks any ring substitutions. Its primary mechanism involves the release of dopamine (B1211576) and norepinephrine. nih.gov The addition of the 4-methoxy and 2-methyl groups to this basic structure, as seen in this compound, would be expected to significantly modify its interaction with monoamine transporters and introduce potential activity at other receptors, such as serotonin receptors.

Mescaline (3,4,5-trimethoxyphenethylamine): A classic psychedelic phenethylamine, mescaline's activity is derived from its three methoxy groups. This highlights the importance of methoxy substitutions in conferring affinity for the 5-HT₂ₐ receptor. This compound shares the feature of methoxy substitution but has a different pattern and an additional methyl group, suggesting a potentially different pharmacological profile.

2C-Series (e.g., 2C-B, 2,5-dimethoxy-4-bromophenethylamine): This series is characterized by methoxy groups at the 2- and 5-positions, which are considered crucial for their potent 5-HT₂ receptor activity. mdpi.com The substitution pattern of this compound (methoxy at position 4, methyl at position 2) deviates from this classic arrangement, implying that its receptor interactions would differ from those of the 2C compounds.

| Compound Name | Substitutions | Primary Pharmacological Class |

|---|---|---|

| Amphetamine | α-methyl | Stimulant wikipedia.org |

| Mescaline | 3,4,5-trimethoxy | Psychedelic wikipedia.org |

| 2C-B | 2,5-dimethoxy, 4-bromo | Psychedelic mdpi.com |

| This compound | 4-methoxy, 2-methyl, α-methyl (implied by "ethanamine") | Undefined without specific testing, but structure suggests potential interaction with monoaminergic systems. |

This comparative analysis underscores that subtle changes in the type and position of substituents on the phenethylamine scaffold can lead to profound differences in biological activity. The unique combination of 4-methoxy and 2-methyl groups on the phenyl ring of an ethanamine backbone suggests a distinct pharmacological profile that differentiates it from these more extensively characterized relatives.

Applications in Organic Synthesis and Materials Science

1-(4-Methoxy-2-methylphenyl)ethanamine as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis to introduce a specific stereochemistry. This compound serves as such a scaffold, providing a stereogenic center that can influence the formation of subsequent stereocenters in a synthetic sequence. Its utility stems from its structural features: a methoxy- and methyl-substituted phenyl ring and a chiral ethylamine (B1201723) side chain.

As a chiral precursor, enantiopure this compound is utilized in the construction of larger, optically active molecules, including active pharmaceutical ingredients (APIs). The synthesis of the chiral amine itself can be achieved through methods like the condensation of 4-methoxy-2-methylacetophenone with a chiral amine (such as (S)-(-)-α-methylbenzylamine) to form a chiral imine, which is then hydrogenated to yield the desired product with high optical purity (>99%).

One of the classic applications for chiral amines is as resolving agents to separate racemic mixtures of chiral carboxylic acids. libretexts.org The process involves reacting the racemic acid with a single enantiomer of the chiral amine to form a pair of diastereomeric salts.

Mechanism of Chiral Resolution:

Salt Formation: The racemic acid (containing both R and S enantiomers) is reacted with an enantiopure amine, for example, (R)-1-(4-Methoxy-2-methylphenyl)ethanamine. This reaction produces two diastereomeric salts: (R-acid, R-amine) and (S-acid, R-amine).

Separation: Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. wikipedia.org Often, one salt is significantly less soluble in a given solvent and will crystallize out of the solution, leaving the other in the mother liquor.

Liberation of Enantiomer: After separation, the pure diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the protonated chiral amine. The amine can then be recovered and reused.

Commonly used chiral resolving agents for acids include tartaric acid derivatives and various chiral amines. wikipedia.org Racemic this compound can itself be resolved using optically active acids like tartaric acid, which underscores the utility of this class of compounds in resolution processes.

| Step | Description | Key Principle |

|---|---|---|

| 1. Diastereomer Formation | A racemic mixture of a chiral acid is reacted with a single enantiomer of a chiral amine. | Formation of two distinct diastereomeric salts. |

| 2. Physical Separation | The diastereomeric salts are separated, typically by fractional crystallization. | Diastereomers have different physical properties (e.g., solubility). |

| 3. Enantiomer Liberation | The separated diastereomer is treated with acid or base to isolate the pure enantiomer and recover the resolving agent. | Reversal of the salt formation reaction. |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. yale.edu After serving its purpose, the auxiliary is removed. Chiral amines like this compound are potential candidates for use as chiral auxiliaries.

The typical strategy involves converting the chiral amine into an amide by reacting it with an achiral carboxylic acid derivative (e.g., an acyl chloride). The chirality of the amine auxiliary then creates a diastereotopic environment around the α-carbon of the carbonyl group. When the enolate of this amide is formed and reacted with an electrophile (such as an alkyl halide), the auxiliary sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other. Finally, cleavage of the amide bond removes the auxiliary and reveals the enantiomerically enriched product.

While specific examples detailing the use of this compound as a chiral auxiliary are not prominent, the principle is well-established with similar structures like pseudoephedrine and phenylethylamine derivatives.

Ligand in Catalysis

The amine functionality in this compound allows it to act as a ligand, binding to metal centers to form coordination complexes. These complexes can function as catalysts, particularly in asymmetric catalysis, where the chirality of the ligand is transferred to the products of the reaction.

Often, the primary amine is first converted into a Schiff base (an imine) by condensation with an aldehyde or ketone. This creates a bidentate or multidentate ligand that can coordinate more strongly with a metal ion (e.g., Palladium, Rhodium, Iron). The resulting chiral metal complex can then catalyze a variety of enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties conferred by the methoxy (B1213986) and methyl substituents on the phenyl ring can influence the catalytic activity and selectivity of the resulting complex.

Potential Applications in Polymer Chemistry

While not a primary application, amine-containing compounds can be incorporated into polymers to modify their properties. Research into polymer blends containing amine derivatives has shown that the inclusion of small quantities of such compounds can enhance the material's characteristics. Specifically, reports indicate that incorporating compounds structurally similar to this compound into polymer blends can improve thermal stability and mechanical strength. The amine groups can interact with the polymer chains through hydrogen bonding or act as cross-linking sites, leading to a more robust material.

Biological Activity Investigations: in Vitro Mechanisms of Action

Receptor Binding Studies (in vitro)

Receptor binding assays are fundamental in determining the affinity of a compound for various receptors in the central nervous system. For phenethylamine (B48288) derivatives, key targets often include serotonergic, dopaminergic, and adrenergic receptors. These studies typically utilize radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from its receptor is measured. The resulting data provides crucial insights into the compound's potential pharmacological profile.

Table 1: Potential Receptor Targets for 1-(4-Methoxy-2-methylphenyl)ethanamine

| Receptor Family | Specific Receptors of Interest | Rationale |

|---|---|---|

| Serotonin (B10506) (5-HT) | 5-HT2A, 5-HT2C, 5-HT1A | Structurally similar phenethylamines often exhibit high affinity for these receptors, which are implicated in psychedelic and mood-altering effects. |

| Dopamine (B1211576) (D) | D1, D2, D3 | Interaction with dopamine receptors can indicate potential stimulant or antipsychotic properties. |

| Adrenergic (α, β) | α1A, α2A, β1, β2 | Binding to adrenergic receptors can explain potential cardiovascular and autonomic effects. |

This table represents potential targets based on the compound's structural class; specific binding affinities for this compound are not currently available.

Enzyme Inhibition Profiles (in vitro)

In vitro enzyme inhibition assays are employed to determine if a compound can interfere with the activity of specific enzymes. For psychoactive compounds, a primary focus is often on monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, thereby potentiating their effects.

Table 2: Key Enzyme Inhibition Assays

| Enzyme | Function | Potential Implication of Inhibition |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Metabolizes serotonin and norepinephrine. | Antidepressant-like effects. |

| Monoamine Oxidase B (MAO-B) | Primarily metabolizes dopamine. | Potential use in neurodegenerative disorders. |

Specific inhibitory constants (IC50 or Ki values) for this compound against these enzymes have not been reported.

Modulation of Cellular Pathways (in vitro)

Investigating the effect of a compound on cellular pathways provides a deeper understanding of its mechanism of action beyond simple receptor binding or enzyme inhibition. This can involve studying second messenger systems, gene expression, and other downstream signaling cascades. For instance, activation of the 5-HT2A receptor by some phenethylamines is known to initiate a complex signaling cascade involving phospholipase C and subsequent mobilization of intracellular calcium.

In Vitro Antimicrobial Activity Mechanisms

The potential for novel chemical entities to act as antimicrobial agents is an area of significant research interest. In vitro studies to determine antimicrobial activity typically involve exposing various strains of bacteria and fungi to the compound and measuring its ability to inhibit growth (bacteriostatic/fungistatic) or kill the microorganisms (bactericidal/fungicidal). Mechanistic studies may further investigate effects on cell wall synthesis, protein synthesis, or DNA replication in microorganisms.

Mechanistic Studies of Interactions with Biological Macromolecules

Understanding how a compound interacts with biological macromolecules such as proteins and enzymes on a molecular level is crucial for rational drug design and for predicting potential off-target effects. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the binding of a ligand to its target protein. Molecular docking simulations can also be used to predict binding modes and affinities.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxy-2-methylphenyl)ethanamine?

- Methodological Answer : A common approach involves reductive amination of 4-methoxy-2-methylacetophenone. React the ketone with ammonium acetate in methanol, followed by sodium cyanoborohydride under acidic conditions (pH 5-6). Alternatively, employ catalytic hydrogenation using a palladium or nickel catalyst under 1–3 atm H₂ pressure . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should this compound be purified and characterized?

- Methodological Answer : Post-synthesis purification typically involves recrystallization (ethanol/water mixtures) or flash chromatography. Characterization requires:

- NMR : ¹H NMR (DMSO-d₆) for methoxy (δ ~3.7 ppm), methylphenyl (δ ~2.3 ppm), and ethanamine protons (δ ~1.2–2.8 ppm).

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ≈ 180.2).

- HPLC : Retention time comparison with standards (e.g., 4-methoxyphenethylamine analogs) using UV detection at 254 nm .

Q. What safety precautions are necessary during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. If ingested, seek medical attention immediately.

- Storage : Store in airtight containers at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity of derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (e.g., Cl, Br) or nitro groups at the 3-position of the phenyl ring to assess electronic effects.

- Bioassays : Test derivatives for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins .

Q. How to resolve contradictions in reported reactivity data under acidic conditions?

- Methodological Answer :

- Controlled Experiments : Replicate reactions under varying pH (1–6) and temperatures (25–80°C). Monitor degradation via TLC or HPLC.

- Mechanistic Probes : Use deuterated solvents (D₂O) in NMR to track protonation sites.

- Comparative Analysis : Cross-reference with structurally similar amines (e.g., 2-(3,4-dimethoxyphenyl)ethanamine) to identify substituent-dependent stability trends .

Q. What are best practices for long-term stability assessment?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months (ICH guidelines). Analyze degradation products via LC-MS.

- Light Sensitivity : Conduct photostability studies using a xenon lamp (ICH Q1B).

- Oxygen Sensitivity : Store samples under argon vs. air and compare oxidation byproducts .

Q. How to assess environmental impact and biodegradability?

- Methodological Answer :

- OECD 301 Test : Measure aerobic biodegradation in activated sludge over 28 days.

- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests.

- Bioaccumulation Potential : Calculate log P (octanol/water) via shake-flask method; values >3 indicate high bioaccumulation risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.